molecular formula C8H9N3O3S B1448524 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide CAS No. 1803605-30-2

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide

Cat. No. B1448524
CAS RN: 1803605-30-2
M. Wt: 227.24 g/mol
InChI Key: WPBOTMAFEDQRDD-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is a chemical compound with the CAS Number: 1803605-30-2 . It has a molecular weight of 227.24 . The physical form of this compound is a powder .


Molecular Structure Analysis

The molecular formula of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is C8H9N3O3S . The monoisotopic mass is 227.036469 Da .


Physical And Chemical Properties Analysis

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 227.24 and a molecular formula of C8H9N3O3S .

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Implications

Sulfonamide compounds, including 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, are noted for their significant role as synthetic bacteriostatic antibiotics and are utilized in the therapy of various bacterial infections. Beyond their antibiotic function, these compounds find applications in the therapy of diseases caused by other microorganisms. They have been integrated into clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Specifically, sulfonamides are employed as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, highlighting their extensive therapeutic potential (Gulcin & Taslimi, 2018).

Oxazolone Moieties in Pharmacology

Oxazolone, an integral part of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, is a five-membered heterocyclic compound with considerable pharmacological significance. This heterocyclic moiety is found in various pharmacological agents exhibiting antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, and more. The versatility and broad spectrum of pharmacological activities of oxazolone derivatives underline their importance in drug development and therapeutic applications (Kushwaha & Kushwaha, 2021).

Role in Drug Synthesis and Development

Sulfonamides, including the structural motif found in 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, are pivotal in the synthesis and development of novel drugs. Their broad bioactive spectrum and adaptability to chemical modifications make them valuable in creating a variety of medicinal agents. The continued research and development in sulfonamide derivatives are indicative of their potential to lead to new drugs with broad applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and neurological disease treatments, among others (Shichao et al., 2016).

properties

IUPAC Name

3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBOTMAFEDQRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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